1-(Methylsulfonyl)-1H-benzimidazol-2-amine

Descripción

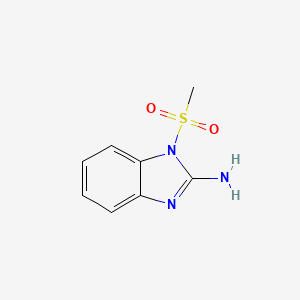

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylsulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVPGKUELYOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629457 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-50-8 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Methylsulfonyl 1h Benzimidazol 2 Amine

Established Synthetic Routes for Benzimidazol-2-amine Scaffolds

The synthesis of the core 2-aminobenzimidazole (B67599) structure is a well-established field, with several reliable methods available. These routes typically begin with o-phenylenediamine (B120857) or a substituted analogue. The choice of the second reagent, which provides the C2 carbon and the amino group, defines the specific pathway.

One of the most common methods involves the cyclization of o-phenylenediamine with a cyanating agent. The reaction with cyanogen (B1215507) bromide (BrCN) in an aqueous or alcoholic medium provides a direct and efficient route to 2-aminobenzimidazole. nih.gov An alternative, widely used on an industrial scale, is the reaction with cyanamide (B42294) (H₂NCN). researchgate.net

Another prevalent strategy is the cyclodesulfurization of N-aryl thioureas. This two-step approach first involves the reaction of o-phenylenediamine with an isothiocyanate to form an N-(2-aminophenyl)thiourea intermediate. Subsequent treatment of this intermediate with a desulfurizing agent, such as mercury(II) oxide, methyl iodide, or dicyclohexylcarbodiimide (B1669883) (DCC), induces ring closure to yield the 2-aminobenzimidazole derivative. symbiosisonlinepublishing.com This method is versatile as the use of different isothiocyanates allows for the synthesis of various N-substituted 2-aminobenzimidazoles.

A summary of these classical methods is presented below.

| Starting Material | Reagent(s) | Product | Key Features |

| o-Phenylenediamine | Cyanogen Bromide (BrCN) | 2-Aminobenzimidazole | Direct, one-step reaction. |

| o-Phenylenediamine | Cyanamide (H₂NCN) | 2-Aminobenzimidazole | Industrially relevant, readily available reagent. researchgate.net |

| o-Phenylenediamine | Isothiocyanate, then a Desulfurizing Agent (e.g., HgO, MeI) | N-Substituted 2-Aminobenzimidazole | Versatile for introducing substituents at the 2-amino position. symbiosisonlinepublishing.com |

Strategies for N1-Sulfonylation in Benzimidazole (B57391) Synthesis

The introduction of a sulfonyl group onto a nitrogen atom of the benzimidazole ring is a key transformation for producing the target compound. Sulfonyl groups, such as methanesulfonyl (mesyl) or p-toluenesulfonyl (tosyl), are frequently used as protecting groups for amines due to their high stability under both acidic and basic conditions. chem-station.com They are strong electron-withdrawing groups, which can significantly alter the reactivity of the heterocyclic system.

The general strategy for N-sulfonylation involves the reaction of a benzimidazole with a sulfonyl chloride in the presence of a base. nih.gov The base, typically an organic amine like triethylamine (B128534), pyridine, or 4-dimethylaminopyridine (B28879) (DMAP), serves to deprotonate the N-H of the imidazole (B134444) ring. chem-station.com The resulting benzimidazolide (B1237168) anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride in a nucleophilic substitution reaction to form the N-S bond. nih.gov

The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields and selectivity, particularly when other reactive sites are present in the molecule.

Specific Approaches for Incorporating the Methylsulfonyl Moiety

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine logically proceeds via a two-step sequence: first, the formation of the 2-aminobenzimidazole scaffold, followed by the selective N1-sulfonylation.

Route 1: Direct Sulfonylation

The most direct approach involves the reaction of pre-synthesized 2-aminobenzimidazole with one equivalent of methanesulfonyl chloride (MsCl) in the presence of a suitable base.

Step 1: Synthesis of 2-Aminobenzimidazole: Prepared via methods described in section 2.1.

Step 2: N1-Sulfonylation: 2-Aminobenzimidazole is treated with methanesulfonyl chloride and a base like triethylamine in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

A critical challenge in this route is achieving regioselectivity. The 2-aminobenzimidazole molecule possesses three potentially reactive N-H bonds: one on the imidazole ring (N1) and two on the exocyclic amino group (C2-NH₂). The N1 proton is generally more acidic than the amino protons, facilitating its preferential deprotonation and subsequent reaction with the electrophile. However, side reactions at the 2-amino group can occur, leading to the formation of 2-(methylsulfonylamino)benzimidazole or di-sulfonylated products. Careful control of stoichiometry and reaction temperature is essential to maximize the yield of the desired N1-sulfonylated product.

Route 2: Protecting Group Strategy

To circumvent issues of regioselectivity, a protecting group strategy can be employed. This involves temporarily blocking the 2-amino group, performing the N1-sulfonylation, and then removing the protecting group.

Step 1: Protection: The 2-amino group of 2-aminobenzimidazole is protected, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected intermediate. nih.gov

Step 2: N1-Sulfonylation: The N-Boc-2-aminobenzimidazole is then reacted with methanesulfonyl chloride and a base to selectively sulfonylate the N1 position.

Step 3: Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl) to yield the final product, this compound. nih.gov

Advanced Synthetic Techniques and Reaction Optimizations

Modern synthetic chemistry offers several techniques to improve the efficiency and yield of reactions leading to N-sulfonylated benzimidazoles. Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields compared to conventional heating. jocpr.comeurekaselect.com This technology can be applied to both the initial formation of the benzimidazole ring and the subsequent sulfonylation step. mdpi.comresearchgate.netscispace.com For instance, the condensation of o-phenylenediamine with carboxylic acids or aldehydes under microwave irradiation can be completed in minutes rather than hours. jocpr.commdpi.com

Reaction optimization is crucial for maximizing the efficiency of the N1-sulfonylation step. A systematic approach involves screening various parameters:

Base: While common bases include triethylamine and pyridine, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may improve deprotonation efficiency.

Solvent: The choice of solvent (e.g., aprotic polar solvents like DMF and acetonitrile (B52724) vs. nonpolar solvents like DCM and THF) can influence reaction rates and selectivity.

Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can enhance selectivity by minimizing undesired side reactions at the less reactive 2-amino group.

Catalyst: The use of catalysts like DMAP in small quantities can accelerate the sulfonylation reaction. nih.gov

Exploration of Alternative and Green Chemistry Synthetic Pathways

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for benzimidazole scaffolds. chemmethod.comijpdd.org These methods aim to reduce or eliminate the use of hazardous substances and minimize waste generation.

Key green strategies applicable to the synthesis of the 2-aminobenzimidazole precursor include:

Use of Water as a Solvent: Performing the condensation of o-phenylenediamine with aldehydes in water eliminates the need for volatile organic solvents. sphinxsai.com

Alternative Catalysts: Replacing traditional acid or metal catalysts with biodegradable or reusable catalysts, such as clays (B1170129) (e.g., Montmorillonite K10), zeolites, or even catalyst-free conditions under microwave irradiation, enhances the environmental profile of the synthesis. mdpi.comscispace.com

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates saves time, resources, and reduces solvent waste. nih.gov

Deep Eutectic Solvents (DES): The use of DES, such as a mixture of choline (B1196258) chloride and o-phenylenediamine, can serve as both a solvent and a reactant, providing a green and efficient reaction medium. nih.gov

These green approaches are primarily focused on the synthesis of the benzimidazole core. The subsequent N-sulfonylation step, while less amenable to aqueous conditions due to the water-sensitivity of methanesulfonyl chloride, can still be optimized by choosing greener solvents and minimizing energy consumption.

Derivatization Reactions at the 2-Amino Position and Benzimidazole Core

The this compound molecule offers multiple sites for further chemical modification. The exocyclic 2-amino group is a particularly versatile functional handle for introducing molecular diversity.

Acylation: The primary amino group readily reacts with acyl chlorides or carboxylic acids (in the presence of peptide coupling agents like EDC) to form the corresponding amides. This is a common strategy for building more complex structures. nih.govresearchgate.net

Alkylation and Arylation: The amino group can undergo nucleophilic substitution with alkyl or aryl halides to form secondary or tertiary amines. researchgate.net However, controlling the degree of alkylation can be challenging.

Condensation Reactions: In a classic transformation, the 2-amino group can condense with aldehydes and ketones to form Schiff bases (imines). iosrjournals.orgwikipedia.org It can also participate in three-component reactions, for example with an aldehyde and a C-H acid like dimedone, to construct more elaborate fused heterocyclic systems such as benzimidazoloquinazolinones. researchgate.netresearchgate.netnih.gov

Reaction with Carbon Disulfide: The nucleophilic nitrogens of the 2-aminobenzimidazole core can react with carbon disulfide (CS₂) in a basic medium to yield dithiocarbamate (B8719985) derivatives, which can be further functionalized. researchgate.netmdpi.com

Formation of Hydrazones: The 2-amino group can be converted into a hydrazine (B178648) moiety, which serves as a precursor for synthesizing hydrazones via condensation with various aldehydes. nih.gov

The reactivity of the benzene (B151609) portion of the benzimidazole core towards electrophilic aromatic substitution is generally diminished due to the strong electron-withdrawing nature of the N1-methylsulfonyl group.

The table below summarizes common derivatization reactions.

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Structure |

| Acylation | Acyl Chloride, Base | 2-Amino | 2-Amido-1-(methylsulfonyl)benzimidazole |

| Alkylation | Alkyl Halide, Base | 2-Amino | 2-(Alkylamino)-1-(methylsulfonyl)benzimidazole researchgate.net |

| Condensation | Aldehyde/Ketone, Acid catalyst | 2-Amino | 2-(Imino)-1-(methylsulfonyl)benzimidazole (Schiff Base) iosrjournals.org |

| Multicomponent Reaction | Aldehyde, Dimedone | 2-Amino | Benzimidazolo[1,2-a]quinazolinone derivative researchgate.net |

| Dithiocarbamate Formation | CS₂, Base | 2-Amino / N1-H (on precursor) | Dithiocarbamate derivative researchgate.net |

These transformations highlight the utility of this compound as a versatile building block for the synthesis of a wide array of more complex molecules.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For benzimidazole (B57391) derivatives, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom. researchgate.netnih.gov While specific experimental data for 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is not widely published, the expected chemical shifts can be inferred from related structures and computational models. nih.govbeilstein-journals.org The tautomerism often observed in benzimidazoles can complicate NMR spectra in solution; however, in the solid state, this proton exchange is suppressed, allowing for the assignment of distinct signals. nih.govbeilstein-journals.org

The ¹H NMR spectrum is expected to show signals for the protons of the benzimidazole ring, the amino group, and the methylsulfonyl group. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region. The amino protons would likely present as a broad singlet, and the methyl protons of the sulfonyl group would be a sharp singlet in the aliphatic region.

Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment. The use of advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would further aid in the unambiguous assignment of all proton and carbon signals.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.8 | m | Ar-H |

| ¹H | ~5.0-6.0 | br s | -NH₂ |

| ¹H | ~3.1 | s | -SO₂CH₃ |

| ¹³C | ~150 | s | C=N |

| ¹³C | ~110-140 | m | Ar-C |

| ¹³C | ~40 | s | -SO₂CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule. nih.govcsic.es For this compound, HRMS provides an exact mass measurement, which in turn confirms its molecular formula, C₈H₉N₃O₂S. uni.lu The monoisotopic mass of this compound is calculated to be 211.04155 Da. uni.lu HRMS analysis can also provide information about the fragmentation patterns of the molecule, which can further support its structural elucidation.

Predicted mass spectrometry data for various adducts of the target molecule can be calculated to aid in its identification in complex mixtures. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 212.04883 |

| [M+Na]⁺ | 234.03077 |

| [M-H]⁻ | 210.03427 |

| [M]⁺ | 211.04100 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. researchgate.netrsc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the amino group, the S=O stretching of the sulfonyl group, and various vibrations of the benzimidazole ring. researchgate.net

Specifically, the asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary amine would appear in the range of 3500-3300 cm⁻¹. The C=N stretching of the imidazole (B134444) ring is expected around 1630-1580 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. mdpi.commdpi.com The combination of IR and Raman data allows for a more complete characterization of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H stretch | 3500-3300 |

| -SO₂- | S=O asymmetric stretch | 1370-1330 |

| -SO₂- | S=O symmetric stretch | 1180-1160 |

| C=N (imidazole) | C=N stretch | 1630-1580 |

| Aromatic C-H | C-H stretch | 3100-3000 |

X-ray Crystallography for Solid-State Molecular Architecture

For a related compound, it was found to crystallize in a monoclinic system. nih.gov It is plausible that this compound would adopt a similar packing arrangement, likely stabilized by intermolecular hydrogen bonds involving the amino group and the sulfonyl oxygen atoms. The benzimidazole core is expected to be largely planar. researchgate.net

| Parameter | Value (for a related benzimidazole) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 12.679(2) |

| b (Å) | 8.468(3) |

| c (Å) | 13.108(2) |

| β (°) | 96.538(2) |

| Volume (ų) | 1398.2 |

Conformational Analysis and Stereochemical Elucidation

The conformational flexibility of this compound primarily revolves around the rotation of the methylsulfonyl group relative to the benzimidazole ring. Computational studies, in conjunction with experimental data from NMR and X-ray crystallography, can provide a detailed understanding of the preferred conformations. nih.gov

Vibrational Spectroscopy and Electronic Absorption Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a detailed picture of the molecular vibrations. mdpi.comnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model these vibrations and aid in the assignment of experimental spectra. nih.gov These studies provide insights into the bonding and structure of the molecule. mdpi.comresearchgate.net

Electronic absorption studies, typically conducted using UV-Visible spectroscopy, reveal information about the electronic transitions within the molecule. acs.org Benzimidazole and its derivatives are known to exhibit characteristic absorption bands in the UV region, arising from π → π* transitions within the aromatic system. The presence of the methylsulfonyl and amino groups is expected to modulate the energies of these transitions, leading to shifts in the absorption maxima.

Computational Chemistry and Theoretical Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like benzimidazole (B57391) derivatives. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties such as dipole moments and molecular electrostatic potentials.

For instance, studies on related N-1-sulfonyl substituted benzimidazoles have utilized DFT methods, such as B3LYP and CAM-B3LYP with basis sets like 6-311G(d,p), to determine their ground state properties. acs.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The calculated vibrational spectra from these studies often show good agreement with experimental data, aiding in the structural characterization of the synthesized compounds. nih.gov

Table 1: Illustrative DFT Calculated Vibrational Frequencies for a Related Benzimidazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretching | 3281–3073 | 3050 |

| C=O Stretching | 1708 | 1700 |

| C=N Stretching | 1570 | 1565 |

| SO₂ Asymmetric Stretching | 1345 | 1340 |

| SO₂ Symmetric Stretching | 1186 | 1180 |

Note: Data presented is for a related compound, methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylate, to illustrate the type of data obtained from DFT calculations. acs.org

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT), are often used to study electronic excitations and to predict UV-Vis absorption spectra. These calculations can provide insights into the nature of electronic transitions, for example, identifying them as π → π* or n → π* transitions, and predicting the wavelengths at which they occur. For benzimidazole derivatives, TD-DFT calculations have been used to assign electronic transitions observed in experimental spectra. nih.gov This information is valuable for understanding the photophysical properties of these compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. researchgate.net

In studies of N-1-sulfonyl substituted benzimidazoles, FMO analysis has been used to elucidate their optical properties, charge transfer characteristics, and chemical stability. acs.org The distribution of the HOMO and LUMO across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. For example, in many benzimidazole derivatives, the HOMO is located over the benzimidazole ring, indicating this is the primary site of electron donation. japsr.in

Table 2: Example FMO Data for a Related Benzimidazole Derivative

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: The values are illustrative and based on typical findings for related benzimidazole derivatives to demonstrate the application of FMO analysis. acs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like 1-(Methylsulfonyl)-1H-benzimidazol-2-amine, MD simulations can provide valuable information about their conformational preferences and dynamic behavior in different environments, such as in solution or when bound to a biological target.

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe how the ligand's binding pose and interactions with the protein evolve, providing a more dynamic and realistic picture of the binding event. Studies on benzimidazole derivatives have used MD simulations to confirm the stability of docked complexes, showing that the ligand remains in the binding pocket and maintains key interactions with the protein's amino acid residues throughout the simulation. researchgate.netdntb.gov.uamdpi.com

Molecular Docking Simulations for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or nucleic acid. This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize how a potential drug molecule might interact with its biological target.

For benzimidazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking has been used to investigate their binding modes with various enzymes and receptors. rsc.orgnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole core and the amino acid residues in the active site of the target protein. For example, docking studies have been performed on benzimidazole derivatives with targets like cyclooxygenase (COX) enzymes, providing insights into the structural basis for their anti-inflammatory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For benzimidazole derivatives, both 2D- and 3D-QSAR models have been developed to predict various biological activities, including anticancer and antimicrobial effects. acs.orgnih.govresearchgate.net These models typically use a range of descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can be a valuable tool in the lead optimization phase of drug discovery, helping to prioritize the synthesis of compounds with the highest predicted activity.

Computational Prediction of Interaction Potentials and Binding Modes

The prediction of how a small molecule like this compound interacts with a biological target, typically a protein, is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the benzimidazole scaffold, which is prevalent in many biologically active compounds, docking studies have been instrumental in understanding their mechanism of action. nih.govresearchgate.net

In the case of this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a target protein. These simulations calculate the binding energy, which is an estimation of the affinity of the compound for the protein. The lower the binding energy, the more stable the complex and the higher the predicted affinity. For instance, in studies of other benzimidazole derivatives, binding energies have been reported in the range of -6.91 to -8.01 kJ/mol, indicating good binding potential.

The interaction potential of this compound is dictated by its structural and electronic features. The benzimidazole core can participate in various non-covalent interactions, including:

Hydrogen Bonding: The amine group (-NH2) at the 2-position and the nitrogen atoms within the imidazole (B134444) ring are potential hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the ligand within the binding pocket. nih.gov

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The methyl group of the methylsulfonyl moiety and the benzene (B151609) ring contribute to the molecule's hydrophobicity, allowing for favorable interactions with hydrophobic pockets in the receptor.

Dipole-Dipole Interactions: The polar methylsulfonyl group (-SO2CH3) can form dipole-dipole interactions, further stabilizing the ligand-receptor complex.

Molecular dynamics (MD) simulations can supplement docking studies by providing a dynamic picture of the binding event. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding.

A hypothetical molecular docking study of this compound with a target kinase, for example, might reveal key interactions. The predicted binding mode could show the amine group forming a hydrogen bond with a backbone carbonyl of a hinge region residue, a common binding motif for kinase inhibitors. nih.gov The methylsulfonyl group might extend into a solvent-exposed region or interact with polar residues.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | 2-Amine | Hinge Region (e.g., Leucine, Valine) nih.gov |

| Hydrogen Bond | Imidazole Nitrogen | Hinge Region (e.g., Leucine) nih.gov |

| π-π Stacking | Benzimidazole Ring | Aromatic residues (e.g., Phenylalanine) |

| Hydrophobic Interaction | Methyl Group | Aliphatic residues (e.g., Alanine, Valine) |

| Dipole-Dipole Interaction | Methylsulfonyl Group | Polar residues (e.g., Serine, Threonine) |

Cheminformatics and Virtual Screening Applications for Analog Design

Cheminformatics utilizes computational methods to analyze and manage chemical data, aiding in the design of new molecules with desired properties. Virtual screening is a key application of cheminformatics that involves the computational screening of large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov

For this compound, both ligand-based and structure-based virtual screening approaches can be employed for the design of novel analogs.

Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with this compound as a template, similarity searches can be performed on chemical databases to identify structurally related compounds. nih.gov Pharmacophore modeling is another ligand-based technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is generated. This pharmacophore model can then be used to screen virtual libraries for molecules that match these features.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be used to screen large compound libraries. dovepress.com This allows for the identification of diverse chemical scaffolds that can potentially bind to the target. For designing analogs of this compound, virtual screening can help in exploring different substituents on the benzimidazole ring or modifications to the methylsulfonyl group to improve binding affinity and selectivity.

The process of analog design using cheminformatics and virtual screening would typically involve the following steps:

Target Identification and Validation: Identifying a biologically relevant target for which this compound shows activity.

Library Preparation: Assembling a virtual library of compounds for screening. This could include commercially available compounds or a custom-designed library of benzimidazole derivatives.

Virtual Screening Cascade: Employing a hierarchical screening approach, starting with rapid, less computationally intensive methods to filter the library, followed by more rigorous methods like molecular docking and binding free energy calculations for the top-ranking hits. dovepress.com

Hit Selection and Optimization: Selecting the most promising candidates from the virtual screen for chemical synthesis and biological evaluation. The computational models can then be used to guide the optimization of these hits to improve their potency, selectivity, and pharmacokinetic properties.

Table 2: Cheminformatics Approaches for Analog Design of this compound

| Approach | Description | Application in Analog Design |

| Similarity Searching | Identifies molecules with similar structural features to a query molecule. | Finding commercially available analogs or starting points for new designs. |

| Pharmacophore Modeling | Creates a 3D model of the essential chemical features for biological activity. | Screening large databases for novel scaffolds that fit the pharmacophore. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Screening virtual libraries to identify compounds that are predicted to bind well to the target. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Predicting the activity of newly designed analogs before synthesis. |

Through these computational and cheminformatic approaches, a deeper understanding of the molecular behavior of this compound can be achieved, and the rational design of more effective and specific analogs can be pursued.

Structure Activity Relationship Sar Studies and Molecular Design of Analogues

Principles of SAR Elucidation for Benzimidazole (B57391) Derivatives

The benzimidazole ring system is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity. rsc.orgresearchgate.net SAR studies for benzimidazole derivatives are guided by several key principles:

Positional Importance : Modifications at the N-1, C-2, and C-5/6 positions of the benzimidazole ring have been shown to significantly influence biological activity. nih.govnih.govresearchgate.net The specific placement and nature of substituents can dictate the compound's potency, selectivity, and pharmacokinetic properties.

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the benzimidazole ring system. This, in turn, affects its ability to participate in crucial interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with the target protein.

Steric Factors : The size and shape (steric bulk) of substituents are critical. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the target or reduce activity by causing steric hindrance that prevents optimal binding. nih.gov

By systematically applying these principles, researchers can build a comprehensive SAR model that guides the design of more effective and selective analogues. researchgate.net

Strategic Modifications of the Methylsulfonyl Group and their Impact on Interaction Profiles

The methylsulfonyl group at the N-1 position is a key feature of the target compound. As a strong electron-withdrawing group, it significantly influences the electronic properties of the benzimidazole ring. Strategic modifications to this moiety can profoundly impact the molecule's interaction profile.

Alkyl Chain Variation : Altering the methyl group to larger alkyl chains (e.g., ethyl, propyl, isopropyl) can probe for steric tolerance and hydrophobic interactions within the N-1 binding pocket of a target. For instance, studies on N-sulfonyl 2-aminobenzimidazoles as p38α MAP kinase inhibitors revealed that optimum steric bulk with a three-carbon group (isopropyl) at the N-1 sulfonyl position favored activity, whereas bulkier groups led to a reduction in inhibition. nih.gov

Aryl Substitution : Replacing the methyl group with an aryl ring (e.g., phenyl, substituted phenyl) introduces opportunities for pi-pi stacking or other aromatic interactions. Substituents on the aryl ring can further modulate electronic properties and provide additional interaction points.

These modifications allow for a detailed mapping of the target's binding site in the region accommodating the N-1 substituent.

Variations at the 2-Amino Position and Benzimidazole Ring System

The 2-amino group is a crucial functional group that often acts as a key hydrogen bond donor, anchoring the molecule within its binding site.

Substitution on the Amino Group : The primary amine can be converted to secondary or tertiary amines, amides, or ureas. These modifications can alter hydrogen bonding patterns, introduce new interaction points, and modulate the basicity of the nitrogen atom. SAR studies on various 2-aminobenzimidazoles have shown that such substitutions can significantly impact potency and selectivity. researchgate.net For example, replacing the amino group with a methylene at the C-2 position of a benzimidazole derivative significantly reduced its anti-inflammatory activity, highlighting the importance of the guanidine-like fraction for that specific activity. nih.gov

Rational Design and Synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine Analogues

Rational drug design involves the logical and systematic development of new compounds based on an understanding of their biological targets and SAR. researchgate.netnovartis.com The design of analogues of this compound often begins with computational methods like molecular docking, which predicts how a molecule might bind to the active site of a target protein. ukm.myspast.org

The synthesis of these rationally designed analogues typically follows established chemical pathways. rsc.orgnih.gov A common route involves the cyclocondensation of a substituted o-phenylenediamine (B120857) with a suitable one-carbon synthon. semanticscholar.org For this specific scaffold, the synthesis might proceed as follows:

Preparation of the N-sulfonylated o-phenylenediamine : Reacting o-phenylenediamine with methanesulfonyl chloride to introduce the methylsulfonyl group on one of the amino nitrogens.

Cyclization : The resulting N-(methylsulfonyl)-o-phenylenediamine is then cyclized with a reagent like cyanogen (B1215507) bromide or thiourea to form the 2-aminobenzimidazole (B67599) ring.

Further Modification : Subsequent reactions can be performed to modify the 2-amino group or the benzimidazole ring as dictated by the rational design strategy. nih.gov

This synthetic flexibility allows for the creation of a diverse library of analogues for biological screening.

Evaluation of Substituent Effects on Molecular Recognition

The ability of a molecule to "recognize" and bind to its biological target is governed by a combination of non-covalent interactions. The substituents on the this compound scaffold play a critical role in dictating these interactions.

Hydrogen Bonding : The N-1 sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the 2-amino group and the imidazole (B134444) N-H are hydrogen bond donors. Substituents that alter the acidity or basicity of these groups can strengthen or weaken these crucial interactions.

Hydrophobic Interactions : Modifications, such as extending the alkyl chain on the sulfonyl group or adding non-polar substituents to the benzene (B151609) ring, can enhance binding through increased hydrophobic interactions with non-polar pockets in the target protein.

Electronic Interactions : Electron-withdrawing substituents, like the N-1 sulfonyl group, can create a partial positive charge on the benzimidazole ring, making it favorable for interactions with electron-rich residues in the binding site. Conversely, electron-donating groups can enhance interactions with electron-deficient areas. ukm.my

Molecular docking studies are invaluable for visualizing these interactions and understanding how different substituents influence the binding orientation and affinity of the analogues. nih.govnih.gov

Ligand Efficiency and Lipophilic Efficiency Assessments in Analog Series

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a compound and guide the optimization process.

Ligand Efficiency (LE) : This metric relates the binding affinity of a molecule to its size (number of non-hydrogen atoms). It essentially measures the binding energy per atom. A higher LE value indicates that the molecule achieves its potency in a more "atom-efficient" manner, which is often a desirable trait in lead optimization.

Lipophilic Efficiency (LipE) : Also known as Lipophilic Ligand Efficiency (LLE), this metric relates a compound's potency to its lipophilicity (logP or logD). High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. LipE helps identify compounds that achieve high potency without excessive lipophilicity, making them more likely to have favorable pharmacokinetic properties. nih.gov

By calculating and comparing LE and LipE across a series of synthesized analogues, medicinal chemists can prioritize compounds that not only have high potency but also possess drug-like physicochemical properties, increasing the likelihood of developing a successful therapeutic agent.

The following table provides a hypothetical example of how these metrics could be applied to an analogue series of this compound targeting a protein kinase.

| Compound ID | R1 (at N-1) | R2 (at C-5) | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | cLogP | LE (pIC50/HAC) | LipE (pIC50 - cLogP) |

| Parent | -SO2CH3 | -H | 150 | 6.82 | 12 | 1.5 | 0.57 | 5.32 |

| Analogue 1 | -SO2C2H5 | -H | 120 | 6.92 | 13 | 1.9 | 0.53 | 5.02 |

| Analogue 2 | -SO2CH3 | -F | 75 | 7.12 | 13 | 1.7 | 0.55 | 5.42 |

| Analogue 3 | -SO2CH3 | -Cl | 50 | 7.30 | 13 | 2.1 | 0.56 | 5.20 |

| Analogue 4 | -SO2-Ph | -H | 90 | 7.05 | 17 | 3.0 | 0.41 | 4.05 |

| Analogue 5 | -SO2CH(CH3)2 | -H | 85 | 7.07 | 14 | 2.3 | 0.51 | 4.77 |

In this hypothetical series, Analogue 2 shows improved potency over the parent compound. While its LE is slightly lower, its LipE is higher, suggesting it achieves better potency without a significant lipophilicity penalty. In contrast, Analogue 4 , despite being potent, has a lower LE and a significantly lower LipE, indicating that its increase in size and lipophilicity is not efficiently translated into binding affinity, making it a less desirable candidate for further development.

Molecular and Cellular Mechanism of Action Studies in Vitro

Investigation of Molecular Target Engagement Methodologies

Direct confirmation of a drug binding to its target within a cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to validate such target engagement. This method is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. While CETSA is a widely applied methodology for confirming the intracellular interaction of compounds with their targets, specific studies employing this technique for 1-(Methylsulfonyl)-1H-benzimidazol-2-amine have not been reported in the current scientific literature. The application of CETSA would be a logical next step to unequivocally identify the intracellular targets of this compound.

In Vitro Assays for Protein-Ligand Binding Interactions

Understanding the direct physical interaction between a compound and its protein target is fundamental to mechanism-of-action studies. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for quantifying the kinetics and thermodynamics of binding events. These label-free methods provide precise data on association and dissociation rates (kon and koff), as well as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. To date, specific studies detailing the use of SPR or ITC to characterize the binding of this compound to a specific protein target have not been published. Such investigations would be invaluable for a deeper understanding of its molecular recognition profile.

Enzyme Inhibition or Activation Profiling In Vitro

Research into the biological activities of structurally related benzimidazole (B57391) compounds has revealed significant enzyme inhibitory potential. A series of 1-isopropylsulfonyl-2-amine benzimidazole derivatives, which are close structural analogs of this compound, were synthesized and evaluated for their activity against the Hepatitis B Virus (HBV) in the HepG2.2.15 cell line. nih.gov These compounds were found to be potent HBV inhibitors, with several derivatives exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range. nih.gov For instance, compounds 5d and 5j in the study demonstrated IC50 values of 0.70 µM. nih.gov

Furthermore, a novel set of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as inhibitors of the V600E mutant of the BRAF kinase, a key enzyme in the MAPK signaling pathway. nih.gov Several of these compounds displayed potent inhibitory activity against V600EBRAF, with IC50 values in the sub-micromolar range. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-isopropylsulfonyl-2-amine benzimidazole derivative 5d | Hepatitis B Virus (HBV) | 0.70 |

| 1-isopropylsulfonyl-2-amine benzimidazole derivative 5j | Hepatitis B Virus (HBV) | 0.70 |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide 12l | V600EBRAF | 0.49 |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide 12i | V600EBRAF | 0.53 |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide 12e | V600EBRAF | 0.62 |

Other studies on diverse benzimidazole derivatives have reported inhibitory activities against a range of kinases, including protein kinase CK1δ, with some compounds showing IC50 values in the nanomolar range. nih.govresearchgate.net These findings suggest that the benzimidazole scaffold, particularly when substituted with a sulfonyl group, is a promising pharmacophore for the development of enzyme inhibitors.

Receptor Binding and Allosteric Modulation Studies In Vitro

The benzimidazole scaffold is also present in molecules designed to interact with G-protein coupled receptors (GPCRs). For example, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives were evaluated for their affinity to serotonin (B10506) and dopamine (B1211576) receptors. nih.gov These studies utilize radioligand binding assays to determine the inhibition constant (Ki) of the compounds for their respective receptors. While these studies establish the potential for benzimidazole derivatives to bind to GPCRs, there is currently no published data on the receptor binding profile or allosteric modulatory effects of this compound itself.

Cellular Pathway Perturbation Analyses In Vitro

The cellular consequences of enzyme inhibition by benzimidazole derivatives have been explored in cancer cell lines. A novel benzimidazole compound, BA586, was shown to exert a potent cytotoxic effect on the HCC1937 breast cancer cell line with an IC50 value of 42 µM. oncologyradiotherapy.com Mechanistic studies revealed that this compound effectively inhibits the PI3K/Akt signaling pathway. oncologyradiotherapy.com The MAPK pathway is another critical signaling cascade in cancer, and inhibitors of BRAF, which are structurally related to the compound of interest, are known to perturb this pathway. nih.govnih.gov While these studies highlight potential signaling pathways that could be modulated by this compound, direct experimental evidence of its effect on specific cellular pathways is not yet available.

High-Throughput Screening (HTS) and Chemical Biology Approaches for Target Identification

High-throughput screening (HTS) of large chemical libraries is a common starting point for identifying novel bioactive compounds. Although various benzimidazole derivatives have likely been included in numerous HTS campaigns, specific public domain data detailing the screening of this compound and its subsequent target identification via chemical biology approaches are not available. Such screening efforts would be instrumental in broadly profiling its biological activity and uncovering novel therapeutic targets.

Functional Genomics and Proteomics Approaches to Uncover Cellular Responses

Modern "omics" technologies offer a global view of the cellular response to a small molecule. Functional genomics, including transcriptomics, can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications following compound treatment. nih.govnih.govresearchgate.net These unbiased approaches are powerful for hypothesis generation regarding a compound's mechanism of action and for identifying biomarkers of its activity. At present, there are no published studies that have applied functional genomics or proteomics to characterize the cellular response to this compound.

Future Research Directions and Academic Perspectives

Development of Novel Synthetic Strategies for Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives has been a subject of intense research, leading to numerous methods over the years. nih.govrsc.org Traditionally, this involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. scispace.comrsc.org However, future research will focus on the development of more efficient, cost-effective, and environmentally friendly strategies applicable to the synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine and its analogs.

Key areas of development include:

Green Chemistry Approaches : The principles of green chemistry are increasingly being applied to benzimidazole synthesis to reduce the use of hazardous substances. chemmethod.comchemmethod.com This includes employing eco-friendly solvents like deep eutectic solvents (DES) or water, and using catalysts that are recoverable and reusable. nih.govchemmethod.comorganic-chemistry.org For instance, methods using zinc triflate or ammonium (B1175870) chloride as catalysts in benign solvents have been reported. chemmethod.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, drastically reducing reaction times from hours to minutes and often improving yields. scispace.combenthamdirect.comarkat-usa.orgtandfonline.com This high-speed, efficient methodology represents a significant advancement over conventional heating methods and is well-suited for rapidly generating libraries of benzimidazole derivatives for screening. rjptonline.orgsciforum.net

Multi-Component Reactions (MCRs) : MCRs offer a powerful strategy for building molecular complexity in a single step from three or more reactants, enhancing efficiency and reducing waste. rsc.orgnih.gov One-pot, three-component reactions for synthesizing benzimidazoles have been developed, and expanding this strategy could streamline the creation of novel derivatives. organic-chemistry.orgacs.orgresearchgate.net

Flow Chemistry : Continuous flow synthesis provides enhanced control over reaction parameters, improves safety for hazardous reactions, and allows for easier scalability. nih.govnih.gov Applying flow chemistry to benzimidazole synthesis can lead to higher purity products and more efficient manufacturing processes, which is particularly advantageous for pharmaceutical applications. uc.ptspringerprofessional.demdpi.com

| Strategy | Key Advantages | Typical Conditions | Potential Impact |

|---|---|---|---|

| Green Chemistry | Reduced waste, use of non-toxic solvents/catalysts, improved safety. chemmethod.comchemmethod.com | Water, Deep Eutectic Solvents (DES), reusable catalysts. nih.govchemmethod.com | Sustainable and environmentally friendly production. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), often higher yields. benthamdirect.comarkat-usa.org | Microwave irradiation, sometimes solvent-free. scispace.comtandfonline.com | Rapid library synthesis and optimization. |

| Multi-Component Reactions | High atom economy, operational simplicity, increased molecular diversity. rsc.orgnih.gov | One-pot reaction of three or more starting materials. acs.org | Efficient generation of complex molecules. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, high purity. nih.govspringerprofessional.de | Continuous flow reactors, microreactors. nih.gov | Improved manufacturing and process development. |

Integration of Advanced Computational Techniques in Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery for predicting molecular properties and guiding the design of new compounds. For benzimidazole derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are crucial for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the activity of novel benzimidazole derivatives without the need for their synthesis and testing, thereby saving time and resources. nih.govlongdom.org Studies have successfully used QSAR to predict the antibacterial and anticancer activities of benzimidazoles. researchgate.netnih.govresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, docking studies can identify potential biological targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that occur upon binding. rsc.orgrsc.org These simulations can confirm the stability of docking poses and identify key residues crucial for the interaction. semanticscholar.orgjksus.orgnih.gov

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgdergipark.org.trnih.gov These parameters help in understanding the reactivity and stability of benzimidazole derivatives and can be correlated with their biological activity. jocpr.comnih.gov

| Technique | Primary Function | Information Gained | Relevance to Drug Design |

|---|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. nih.gov | Correlation between molecular descriptors and activity. longdom.org | Prioritizes compounds for synthesis; guides structural modification. |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a target. researchgate.net | Binding energy, key interacting amino acids, interaction types. rsc.org | Identifies potential biological targets; explains mechanism of action. |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. rsc.org | Binding stability, conformational changes, solvent effects. semanticscholar.orgnih.gov | Validates docking results; provides a dynamic view of the interaction. |

| Quantum Chemistry (DFT) | Calculates electronic structure and properties. electrochemsci.orgdergipark.org.tr | HOMO-LUMO gap, charge distribution, molecular reactivity. jocpr.comnih.gov | Helps to understand and predict molecular stability and reactivity. |

Exploration of Multi-Targeting Approaches with Benzimidazole Scaffolds

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, drugs that can modulate multiple targets simultaneously—so-called multi-target ligands—are becoming an increasingly attractive therapeutic strategy. nih.gov The benzimidazole scaffold is considered an ideal "privileged" structure for designing such multi-target agents due to its ability to interact with a diverse range of biological targets when appropriately substituted. nih.govnih.gov

Future research should explore the potential of this compound as a core structure for developing multi-target drugs. This involves designing derivatives that can simultaneously inhibit key proteins in a disease pathway. For example, in cancer therapy, this could involve designing compounds that inhibit both receptor tyrosine kinases (like VEGFR and EGFR) and enzymes involved in DNA replication (like topoisomerase). nih.govresearchgate.net Similarly, for Alzheimer's disease, benzimidazole-based hybrids have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Application of Advanced Biophysical Techniques for Molecular Interaction Analysis

While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating these predictions and accurately characterizing the molecular interactions between a drug candidate and its target. To fully understand the mechanism of action of this compound derivatives, a suite of advanced biophysical methods should be employed.

X-ray Crystallography : This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target, offering definitive proof of the binding mode and revealing the precise atomic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and protein are involved in the binding and determining binding affinities.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates), providing detailed information on how quickly a drug binds to its target and how long it remains bound.

Design of Chemical Probes for Target Validation

Once a promising biological activity is identified for this compound or its derivatives, the next critical step is to identify and validate its specific molecular target(s). Chemical probes are powerful tools for this purpose. A chemical probe can be designed by modifying the parent compound to include a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling, without significantly altering its biological activity.

These probes can be used in techniques such as:

Activity-Based Protein Profiling (ABPP) : To identify enzyme targets by covalently labeling the active site.

Photoaffinity Labeling : To covalently link the drug to its target upon photoactivation, allowing for subsequent identification by mass spectrometry.

Cellular Imaging : Fluorescently tagged derivatives can be used to visualize the subcellular localization of the compound, providing clues about its site of action.

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers. In the context of benzimidazole research, AI and ML can be applied to:

Predict Biological Activity : ML models, such as random forest or gradient boosting, can be trained on existing data to predict the biological activity of new benzimidazole compounds with greater accuracy than traditional QSAR models. doi.org

De Novo Drug Design : Deep learning models can generate entirely new molecular structures based on desired properties, potentially designing novel benzimidazole derivatives with high predicted potency and favorable drug-like properties.

Synthesis Planning : AI tools can assist chemists by proposing efficient synthetic routes for target molecules, accelerating the synthesis of promising new compounds.

Predicting ADMET Properties : ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to reduce late-stage failures. dinus.ac.id Recent studies have already applied ML models to successfully predict properties like the corrosion inhibition efficiency of benzimidazole derivatives. doi.orgdinus.ac.id

Q & A

Q. What are the optimal synthetic routes for 1-(Methylsulfonyl)-1H-benzimidazol-2-amine, considering yield and purity?

- Methodological Answer : The synthesis can be approached via reductive amination or solvent-free methods. For example, solvent-free reductive amination (e.g., using hydrazine hydrate in absolute ethanol under reflux) minimizes side reactions and improves purity . Palladium-catalyzed hydroamination may also be viable for introducing the methylsulfonyl group, though reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid byproducts . Purity can be monitored via TLC (chloroform:methanol, 7:3) and confirmed by DSC for melting point consistency .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, benzimidazole N-H stretches ~3400 cm⁻¹) using condensed-phase IR spectra .

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns. Compare with NIST reference data for validation .

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methylsulfonyl groups (δ ~3.3 ppm for CH₃, δ ~40 ppm for SO₂ in ¹³C) .

Q. Which computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves thermochemical accuracy for sulfonyl and benzimidazole moieties . The Colle-Salvetti correlation-energy formula, when combined with gradient expansions, provides reliable electron density maps for predicting reactivity . Basis sets like 6-311++G(d,p) are recommended for sulfur and nitrogen atoms.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from approximations in exchange-correlation functionals. Validate computational results by:

- Comparing multiple functionals (e.g., B3LYP vs. PBE0) to assess sensitivity .

- Cross-referencing with X-ray crystallography (e.g., SHELX-refined bond lengths/angles) to verify geometric parameters .

- Revisiting solvent effects in DFT calculations if experimental data were acquired in solution .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality but may require anti-solvent techniques.

- Data Refinement : Use SHELXL for high-resolution data, applying restraints for flexible methylsulfonyl groups and anisotropic displacement parameters for heavy atoms . For twinned crystals, SHELXD or Olex2’s twin refinement tools are essential .

- Validation : Check R-factor convergence (target <0.05) and validate hydrogen bonding networks with PLATON .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify the methylsulfonyl group or benzimidazole core (e.g., halogenation) and compare with analogs like Astemizole (a known H1 antagonist) .

- Biological Assays : Test in vitro against target receptors (e.g., histamine H1, hERG channels) using radioligand binding assays (IC50 determination) .

- Data Analysis : Use multivariate regression to correlate electronic properties (DFT-derived charges) with activity trends .

Notes

- Avoid commercial sources (e.g., ) per reliability guidelines.

- All chemical names are fully spelled out to prevent ambiguity.

- Methodological rigor ensures reproducibility in synthetic, computational, and analytical workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.